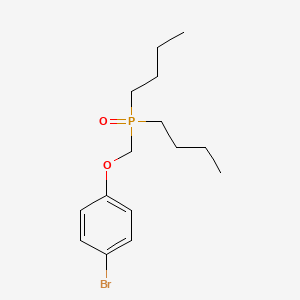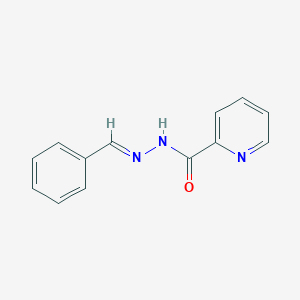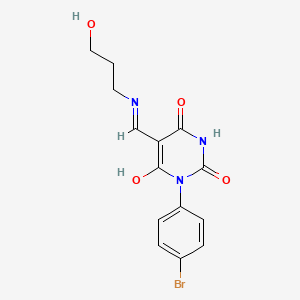
1-Bromo-4-(dibutylphosphorylmethoxy)benzene
Overview
Description
1-Bromo-4-(dibutylphosphorylmethoxy)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a dibutylphosphorylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(dibutylphosphorylmethoxy)benzene typically involves the bromination of 4-(dibutylphosphorylmethoxy)benzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(dibutylphosphorylmethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dibutylphosphorylmethoxy group can be oxidized to form phosphine oxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Substituted benzene derivatives depending on the nucleophile used.
Oxidation: Phosphine oxides.
Reduction: Hydrogen-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-(dibutylphosphorylmethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(dibutylphosphorylmethoxy)benzene depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the dibutylphosphorylmethoxy group undergoes oxidation to form phosphine oxides. The molecular targets and pathways involved vary based on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxybenzene: Similar structure but lacks the dibutylphosphorylmethoxy group.
4-Bromoanisole: Another similar compound with a methoxy group instead of the dibutylphosphorylmethoxy group.
Uniqueness
1-Bromo-4-(dibutylphosphorylmethoxy)benzene is unique due to the presence of the dibutylphosphorylmethoxy group, which imparts distinct chemical properties and reactivity compared to other brominated benzene derivatives. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-4-(dibutylphosphorylmethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrO2P/c1-3-5-11-19(17,12-6-4-2)13-18-15-9-7-14(16)8-10-15/h7-10H,3-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGDBQCBCYMYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(CCCC)COC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enenitrile](/img/structure/B3838664.png)
![(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B3838670.png)
![1-benzyl-1-[(2-chlorophenyl)methyl]-3-ethylthiourea](/img/structure/B3838672.png)
![[2-(4-Bromophenyl)-2-oxoethyl] 3-nitrobenzoate](/img/structure/B3838674.png)
![(2E)-2-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3-(2-ETHOXYPHENYL)PROP-2-ENENITRILE](/img/structure/B3838699.png)
![(2E)-3-[4-(Octyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile](/img/structure/B3838701.png)
![N'-[4-(dipropylamino)benzylidene]isonicotinohydrazide](/img/structure/B3838709.png)
![(E)-3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3838715.png)
![6-Hydroxy-1-(2-methylphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B3838734.png)

![(3-Amino-4-anilinothieno[2,3-b]pyridin-2-yl)-(3-nitrophenyl)methanone](/img/structure/B3838762.png)


![2-(DIETHYLAMINO)ETHYL 4-{[(E)-1-(4,6-DIHYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-5-PYRIMIDINYL)METHYLIDENE]AMINO}BENZOATE](/img/structure/B3838777.png)
